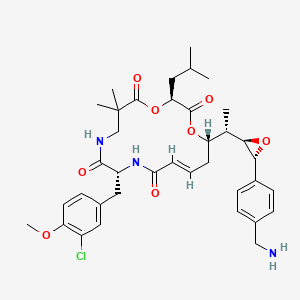
Tgf|arii-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tgf|arii-IN-2 is a compound that belongs to the transforming growth factor beta (TGF-β) family, which is a group of cytokines involved in various cellular processes such as growth, differentiation, and immune responses . This compound is particularly significant in the context of its role in regulating cellular events and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tgf|arii-IN-2 involves the use of specific synthetic routes that ensure the stability and efficacy of the compound. One common method includes the use of nanoparticles and nanostructured films. For instance, this compound can be encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified solvent displacement method . This method involves dissolving the compound in a suitable solvent and then adding it to a polymer solution to form nanoparticles.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using bioreactors. The compound can be produced by incorporating it into decellularized biomatrix hydrogels containing alginate microspheres . This method ensures controlled release and stability of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tgf|arii-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Tgf|arii-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tgf|arii-IN-2 involves its interaction with specific receptors on the cell surface, leading to the activation of downstream signaling pathways . The compound binds to transforming growth factor beta receptors, which then activate Smad2/3 transcription factors. These transcription factors translocate to the nucleus and regulate the expression of target genes involved in various cellular processes .
Comparison with Similar Compounds
- Tgf|arii-IN-1
- Tgf|arii-IN-3
- Tgf|arii-IN-4
Properties
Molecular Formula |
C27H26N2O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 2-[4-[methyl-[(4-phenylphenyl)methyl]carbamoyl]-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C27H26N2O3/c1-3-32-25(30)16-22-17-28-24-11-7-10-23(26(22)24)27(31)29(2)18-19-12-14-21(15-13-19)20-8-5-4-6-9-20/h4-15,17,28H,3,16,18H2,1-2H3 |
InChI Key |
WTONWMZKZZLTIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=CC=CC(=C21)C(=O)N(C)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
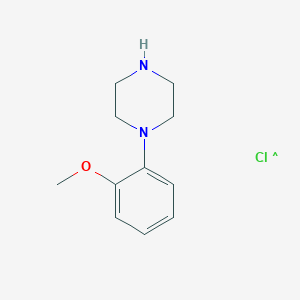
![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)
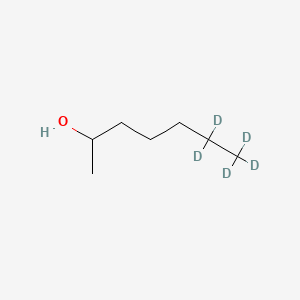
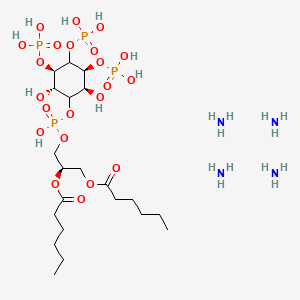
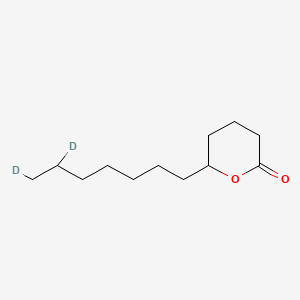

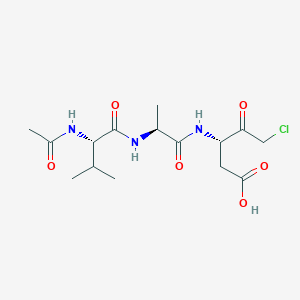
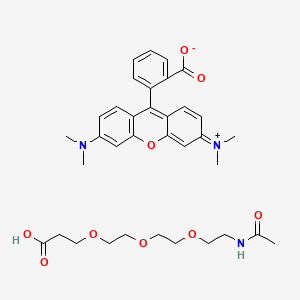
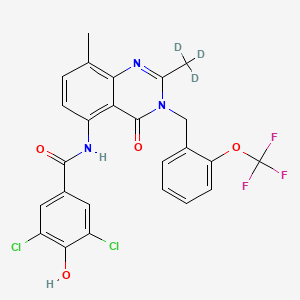
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
